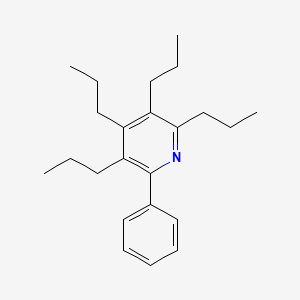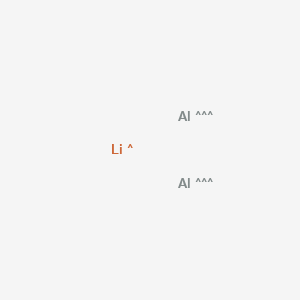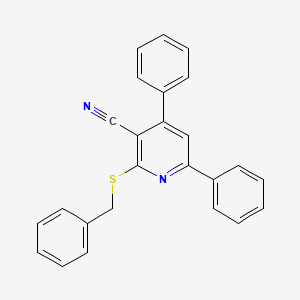![molecular formula C14H24S B14255215 3-[(3S)-3,7-dimethyloctyl]thiophene CAS No. 176261-80-6](/img/structure/B14255215.png)
3-[(3S)-3,7-dimethyloctyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3S)-3,7-dimethyloctyl]thiophene is a thiophene derivative with a unique structure that includes a chiral side chain. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics . The compound’s structure allows it to exhibit interesting properties, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of a Grignard reaction, where the chiral side chain is introduced via a Grignard reagent . Another method involves the use of a Suzuki coupling reaction, which allows for the formation of the carbon-sulfur bond under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3S)-3,7-dimethyloctyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogens or alkyl groups onto the thiophene ring .
Applications De Recherche Scientifique
3-[(3S)-3,7-dimethyloctyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chiral side chain can influence its binding affinity and selectivity . In material science, its electronic properties are crucial for its function in devices like OFETs and OLEDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3S)-3,7-dimethyloctyl]thiophene
- Poly[3-((3S)-3,7-dimethyloctyl)thiophene]
- 2,5-dimethylthiophene
- 3-methylthiophene
Uniqueness
This compound is unique due to its chiral side chain, which imparts specific properties that are not present in other thiophene derivatives. This chiral side chain can influence its reactivity, binding affinity, and electronic properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
176261-80-6 |
|---|---|
Formule moléculaire |
C14H24S |
Poids moléculaire |
224.41 g/mol |
Nom IUPAC |
3-[(3S)-3,7-dimethyloctyl]thiophene |
InChI |
InChI=1S/C14H24S/c1-12(2)5-4-6-13(3)7-8-14-9-10-15-11-14/h9-13H,4-8H2,1-3H3/t13-/m0/s1 |
Clé InChI |
SGGXTPPPHQOOFO-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](CCCC(C)C)CCC1=CSC=C1 |
SMILES canonique |
CC(C)CCCC(C)CCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



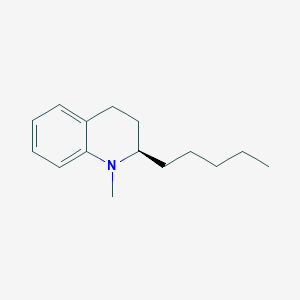
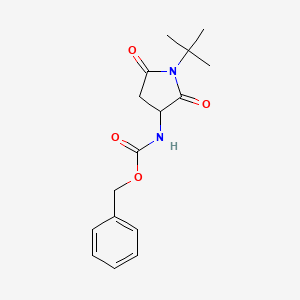

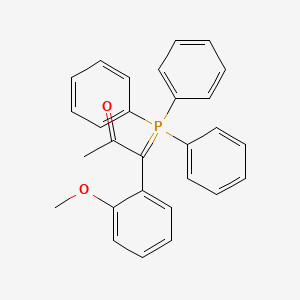
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
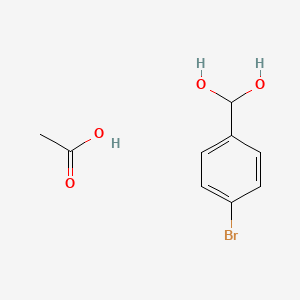
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)
